"2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione" synthesis from phthalimide and epichlorohydrin
"2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione" synthesis from phthalimide and epichlorohydrin
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-(3-Chloro-2-hydroxypropyl)isoindoline-1,3-dione, a valuable intermediate in pharmaceutical synthesis, from the readily available starting materials, phthalimide and epichlorohydrin. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines methods for product characterization, and addresses critical safety considerations.
Introduction and Significance
The target molecule, 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione, also known as N-(3-chloro-2-hydroxypropyl)phthalimide, serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its structure incorporates a protected amine in the form of a phthalimide group and a reactive chlorohydrin functionality, making it a versatile synthon for further chemical transformations. A notable application of this intermediate is in the synthesis of linezolid, an important oxazolidinone antibiotic.[1] A robust and well-characterized synthetic route to this intermediate is therefore of significant interest to the drug development community.
Reaction Mechanism and Rationale
The synthesis of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione from phthalimide and epichlorohydrin proceeds via a base-catalyzed nucleophilic substitution reaction. The mechanism can be understood through the principles of the Gabriel synthesis of primary amines.
Deprotonation of Phthalimide
The reaction is initiated by the deprotonation of phthalimide at the nitrogen atom by a suitable base, typically a mild inorganic base like potassium carbonate or a tertiary amine. The acidic nature of the N-H proton of the imide is due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance. This deprotonation generates the phthalimide anion, a potent nucleophile.
Nucleophilic Attack on Epichlorohydrin
The highly nucleophilic phthalimide anion then attacks the least sterically hindered carbon of the epoxide ring of epichlorohydrin. This is a classic S(_N)2 reaction, leading to the opening of the epoxide ring. The attack occurs at the terminal carbon of the epoxide, as it is more accessible than the central carbon.
Formation of the Chlorohydrin
This nucleophilic attack results in the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically from the solvent (e.g., isopropanol) or during aqueous workup, yields the final product, 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.
The overall reaction scheme is as follows:
Caption: Reaction mechanism for the synthesis of the target compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Phthalimide | C₈H₅NO₂ | 147.13 | 25.0 g | 0.170 |
| Epichlorohydrin | C₃H₅ClO | 92.52 | 15.7 g (13.3 mL) | 0.170 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.3 g | 0.017 |
| Isopropanol | C₃H₈O | 60.10 | 125 mL | - |
| Hexane | C₆H₁₄ | 86.18 | As required for recrystallization | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As required for TLC | - |
Equipment
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250 mL round-bottom flask
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Reflux condenser
-
Magnetic stirrer with heating mantle
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Stir bar
-
Thermometer
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Buchner funnel and filter flask
-
Rotary evaporator
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Beakers and Erlenmeyer flasks
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TLC plates (silica gel 60 F₂₅₄)
-
UV lamp
Synthetic Procedure
Caption: Step-by-step experimental workflow for the synthesis.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalimide (25.0 g, 0.170 mol), epichlorohydrin (15.7 g, 0.170 mol), and isopropanol (125 mL).
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Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous potassium carbonate (2.3 g, 0.017 mol) at room temperature.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 5-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If any solids are present, they can be removed by filtration.
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Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the isopropanol. This will yield a crude oily or solid residue.
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Purification by Recrystallization: The crude product can be purified by recrystallization. A patent describing a similar synthesis suggests adding hexane to the oily residue to precipitate the product as white crystals.[2] Alternatively, recrystallization from an isopropanol/water mixture can be employed. The solid is then collected by vacuum filtration.
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Drying: Dry the purified product under vacuum to obtain 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione.
Product Characterization
To ensure the identity and purity of the synthesized compound, a thorough analytical characterization is essential.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀ClNO₃ | [3][4] |
| Molecular Weight | 239.66 g/mol | [5][6] |
| Appearance | White solid | [2] |
| Melting Point | 92-97 °C | [7][8] |
Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for structural elucidation. Based on available data for N-(3-Chloro-2-hydroxypropyl)-phthalimide, the expected signals would be:
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A multiplet in the aromatic region (around 7.7-7.9 ppm) corresponding to the four protons of the phthalimide ring.
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A multiplet for the methine proton (-CH(OH)-).
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Multiplets for the two methylene groups (-CH₂-N- and -CH₂-Cl).
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A signal for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on the solvent and concentration.[9]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals include:
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Signals for the carbonyl carbons of the phthalimide group (typically in the range of 167-169 ppm).
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Signals for the aromatic carbons.
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Signals for the three aliphatic carbons of the propyl chain.[9]
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is useful for identifying the functional groups present in the molecule. Key characteristic peaks for 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione would include:
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A broad absorption band in the region of 3400-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
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Strong absorption bands around 1700-1770 cm⁻¹ due to the symmetric and asymmetric C=O stretching of the imide group.
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C-N stretching vibrations around 1050-1350 cm⁻¹.
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C-Cl stretching vibrations, typically in the fingerprint region.[9]
-
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
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Epichlorohydrin: This substance is highly toxic, flammable, and a suspected carcinogen. It can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or Viton), safety goggles, and a lab coat. Handle only in a fume hood.
-
Phthalimide: May cause skin and eye irritation. Avoid inhalation of dust.
-
Potassium Carbonate: Can cause skin and eye irritation.
-
Isopropanol: Flammable liquid and vapor. Causes serious eye irritation.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione from phthalimide and epichlorohydrin is a straightforward and efficient method for preparing this valuable pharmaceutical intermediate. The reaction proceeds through a well-understood base-catalyzed nucleophilic substitution mechanism. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably synthesize and characterize this compound, facilitating its use in further drug development endeavors.
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- Supporting Information: Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl c
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